molecular formula C13H8FNO3 B8672814 (3-Fluoro-4-nitrophenyl)(phenyl)methanone CAS No. 88965-51-9

(3-Fluoro-4-nitrophenyl)(phenyl)methanone

Cat. No. B8672814
CAS RN: 88965-51-9
M. Wt: 245.21 g/mol
InChI Key: VHIURERRQIVDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluoro-4-nitrophenyl)(phenyl)methanone is a useful research compound. Its molecular formula is C13H8FNO3 and its molecular weight is 245.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Fluoro-4-nitrophenyl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoro-4-nitrophenyl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88965-51-9

Product Name

(3-Fluoro-4-nitrophenyl)(phenyl)methanone

Molecular Formula

C13H8FNO3

Molecular Weight

245.21 g/mol

IUPAC Name

(3-fluoro-4-nitrophenyl)-phenylmethanone

InChI

InChI=1S/C13H8FNO3/c14-11-8-10(6-7-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H

InChI Key

VHIURERRQIVDJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 14.61 g. (0.079 m.) of 3-fluoro-4-nitrobenzoic acid, 200 ml. of benzene, 10 ml. of thionyl chloride, and 1 ml. of N,N-dimethylformamide was stirred overnight at room temperature under a calcium chloride drying tube. The resulting clear solution was then heated to reflux for one hour, after which time the solution was concentrated to approximately 75% of the original volume by distillation. The mixture was cooled by placing the flask in an ice bath. With additional cooling, 20 g. of aluminum chloride was added in portions through Gooch tubing over a period of about 45 minutes. The resulting dark mixture was stirred and allowed to warm to room temperature overnight. The reaction flask was again cooled in an ice bath as 300 ml. of lN hydrochloric acid was added dropwise. The mixture was extracted several times with ethyl acetate and the combined extracts were washed with water, a saturated solution of sodium bicarbonate, water, a saturated solution of sodium chloride, and then dried over magnesium sulfate. Filtration and evaporation of the solvent in vacuo provided 16.8 g. (87% yield) of the desired compound as an oil which solidified on scratching. Recrystallization from 95% ethanol afforded yellow needles, m.p. about 77°-79° C.
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